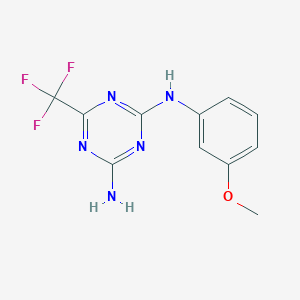

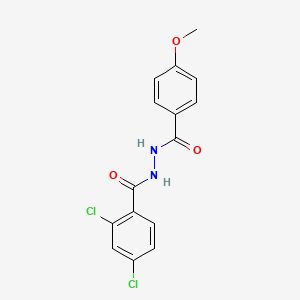

![molecular formula C15H19N3 B5572112 5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5572112.png)

5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline and its derivatives typically involves the reaction of substituted 1-methylthio-3,4-dihydroisoquinolines with hydrazine hydrate and trifluoroacetic acid, resulting in the formation of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines. Dehydration of specific hydrazides further leads to the formation of 3-perfluoroalkyl derivatives (Glushkov et al., 2000). Another method involves the cyclization of 1-isoquinolylhydrazine with formic and acetic acid, yielding the s-triazolo[3,4-a]isoquinoline and its derivatives through various interconversions and methylation processes (Sidhu, Naqui, & Iyengar, 1966).

Molecular Structure Analysis

The molecular structure of 3-o-tolyl-5,5-dimethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinoline hemihydrate has been determined, revealing a crystal built of 2L · H2O dimers formed by hydrogen bonds between the water molecule and nitrogen atoms in the L molecules. This analysis is supported by IR and electronic spectra studies along with model quantum-chemical calculations (Sokol et al., 2001).

Chemical Reactions and Properties

5,5-Dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline exhibits a range of chemical reactions, including the formation of quaternary 2-R-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolinium salts upon alkylation with iodomethane, 2-iodopropane, or substituted benzyl halides. These salts demonstrate the possibility of forming carbene PEPPSI complexes with palladium(II) and pyridine (Glushkov et al., 2021).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthetic Pathways and Interconversions : The synthesis of s-Triazolo[3,4-a]isoquinolines has been achieved through cyclization reactions, demonstrating various interconversions within the series, providing a foundation for further chemical modifications and applications (Sidhu, Naqui, & Iyengar, 1966).

Advanced Synthesis Techniques : Research has delved into the synthesis of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines, exploring dehydration processes of specific hydrazides, underscoring the adaptability of these compounds for varying synthetic needs (Glushkov et al., 2000).

Biological Activities and Applications

Antimicrobial Studies : Chalcones incorporating the isoquinoline moiety have been synthesized, with some showing promising antimicrobial properties. This indicates potential applications in developing new antimicrobial agents (Mukhtar et al., 2022).

Antioxidant Activity : Novel pyrimido[4,5-c]isoquinolines and their derivatives have been synthesized, showing significant antioxidant activity in in vitro studies. This suggests their potential utility in combating oxidative stress-related disorders (Narsimha, Battula, & Nagavelli, 2018).

Chemical Properties and Characterization

Crystal Structure Analysis : The crystal and molecular structures of specific triazolo[3,4-a]isoquinolines have been determined, providing insights into their structural properties and potential interactions in complex formulations (Sokol et al., 2001).

Synthesis of N-heterocyclic Carbenes Precursors : Research into the preparation of triazolo[3,4-a]isoquinolinium salts as precursors for N-heterocyclic carbenes opens avenues for applications in modern organic synthesis and catalysis (Glushkov, Vedernikova, Kotelev, & Baigacheva, 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5,5-dimethyl-3-propyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-4-7-13-16-17-14-12-9-6-5-8-11(12)10-15(2,3)18(13)14/h5-6,8-9H,4,7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTLCYHMJFZLKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1C(CC3=CC=CC=C32)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-3-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

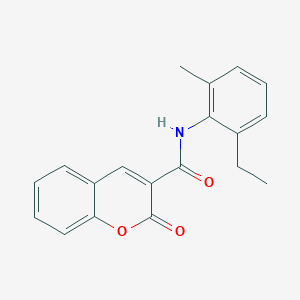

![5-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5572050.png)

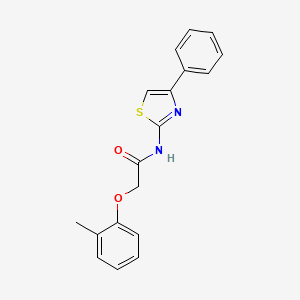

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)

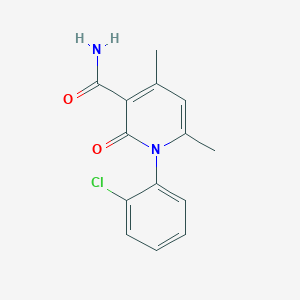

![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)

![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)

![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)

![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)

![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5572099.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)